molecular formula C7H12F3NO B8026336 cis-(3-(Trifluoromethyl)piperidin-2-YL)methanol

cis-(3-(Trifluoromethyl)piperidin-2-YL)methanol

Cat. No.: B8026336
M. Wt: 183.17 g/mol
InChI Key: BUZAVNCLKBQJAT-PHDIDXHHSA-N
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Description

cis-(3-(Trifluoromethyl)piperidin-2-YL)methanol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms The trifluoromethyl group attached to the piperidine ring significantly influences the compound’s chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-(3-(Trifluoromethyl)piperidin-2-YL)methanol typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method is the hydrogenation of a precursor compound containing a trifluoromethyl group. The reaction conditions often include the use of palladium catalysts and hydrogen gas under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

cis-(3-(Trifluoromethyl)piperidin-2-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted piperidine derivatives .

Scientific Research Applications

cis-(3-(Trifluoromethyl)piperidin-2-YL)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of cis-(3-(Trifluoromethyl)piperidin-2-YL)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-(3-(Trifluoromethyl)piperidin-2-YL)methanol is unique due to the presence of both the trifluoromethyl group and the hydroxyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

The compound cis-(3-(trifluoromethyl)piperidin-2-yl)methanol is a piperidine derivative characterized by the presence of a trifluoromethyl group. This structural feature significantly influences its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The following sections detail its biological activity, potential therapeutic applications, and mechanisms of action, supported by relevant research findings and case studies.

  • Molecular Formula : C7_{7}H10_{10}F3_{3}N
  • Molecular Weight : 179.16 g/mol
  • Structure : The trifluoromethyl group enhances lipophilicity, which may facilitate interactions with various biological targets.

The mechanism of action for this compound involves its interaction with specific biomolecules, particularly proteins and enzymes. The trifluoromethyl group allows for enhanced binding affinity to hydrophobic regions of these molecules, potentially modulating their activity. This modulation can lead to various biological effects, including anti-inflammatory and anticancer properties.

Biological Activity

Research indicates that compounds similar to this compound exhibit diverse biological activities:

  • Anticancer Activity :
    • Piperidine derivatives have shown promise in cancer therapy, with studies indicating that modifications in their structure can enhance cytotoxicity against various cancer cell lines. For instance, certain piperidine derivatives demonstrated improved apoptosis induction in hypopharyngeal tumor models compared to standard treatments like bleomycin .
  • Neuropharmacological Effects :
    • Compounds containing piperidine rings are often explored for their potential in treating neurological disorders. The interaction of trifluoromethylated piperidines with neurotransmitter receptors may influence neuronal signaling pathways, offering therapeutic avenues for conditions like depression and anxiety .
  • Antiviral Properties :
    • Preliminary studies suggest that similar piperidine compounds exhibit antiviral activity against certain viruses by inhibiting viral replication without affecting cell entry mechanisms. This characteristic is crucial in developing treatments for viral infections .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various piperidine derivatives on FaDu hypopharyngeal tumor cells. Results indicated that compounds with a trifluoromethyl group displayed significantly higher cytotoxicity compared to non-fluorinated analogs, suggesting that the trifluoromethyl substitution plays a critical role in enhancing biological potency .

Case Study 2: Neuropharmacological Potential

Research into the neuropharmacological properties of trifluoromethylated piperidines demonstrated their ability to modulate neurotransmitter systems. For example, a derivative was found to activate muscarinic acetylcholine receptors (M3R), which are implicated in cognitive function and memory enhancement .

Data Table: Biological Activities of Piperidine Derivatives

Activity TypeCompound ExampleEffectivenessReference
AnticancerTrifluoromethyl-piperidine derivativeHigh cytotoxicity in FaDu cells
NeuropharmacologicalM3R agonist with trifluoromethylEnhanced cognitive function
AntiviralPiperidine derivativeInhibition of viral replication

Properties

IUPAC Name

[(2S,3R)-3-(trifluoromethyl)piperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)5-2-1-3-11-6(5)4-12/h5-6,11-12H,1-4H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZAVNCLKBQJAT-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](NC1)CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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